5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851810-49-6
Cat. No.: VC6634567
Molecular Formula: C22H22FN5OS
Molecular Weight: 423.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851810-49-6 |
|---|---|
| Molecular Formula | C22H22FN5OS |
| Molecular Weight | 423.51 |
| IUPAC Name | 5-[(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-5-7-17(23)14-16)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14,19,29H,10-13H2,1H3 |
| Standard InChI Key | OBFKQJVSRDZUHO-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5)O |
Introduction
The compound 5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is a complex organic molecule that belongs to the class of thiazole and triazole derivatives. These compounds are known for their significant biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo-triazole core, which is often associated with pharmacological properties, particularly in medicinal chemistry. Additionally, it features a piperazine moiety, which is commonly used in drug development due to its diverse pharmacological effects.
2.3. Chemical Reactivity
Compounds with thiazolo-triazole structures can undergo various chemical reactions typical for heterocycles, including substitution, addition, and cyclization reactions. These reactions are essential for modifying the compound to enhance its biological activity or explore structure-activity relationships.
Synthesis
The synthesis of 5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol typically involves multiple steps, including the formation of the thiazolo-triazole core and the incorporation of the piperazine moiety. The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity
Thiazole and triazole derivatives are known for their biological activities, including antimicrobial, anticancer, and antiviral properties. While specific biological activity data for 5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is not available, compounds with similar structures have shown promising results in these areas. Further research is necessary to evaluate its efficacy and safety profiles.
Characterization Techniques
Characterization of this compound would typically involve techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the molecular structure and can confirm the presence of specific functional groups.
Data Table: Comparison of Similar Compounds
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